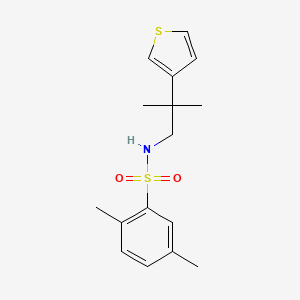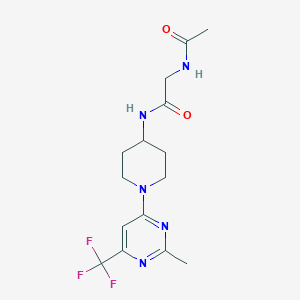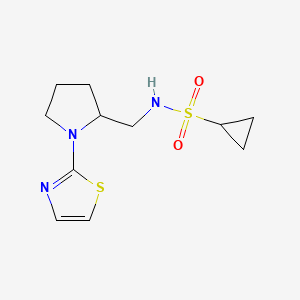
Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzenesulfonamide . It is a complex organic molecule that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of new benzenesulfonamide derivatives has been described in the literature . These compounds were synthesized as part of a study investigating their potential as anticancer and antimicrobial agents . Another study reported the synthesis of benzenesulfonamide analogs as potential inhibitors of the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases .Chemical Reactions Analysis
Benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, a potential target for novel antiproliferative agents . They have also been identified as kinase inhibitors with promising anticancer properties .Applications De Recherche Scientifique
Anticancer Activity
Benzenesulfonamide derivatives have been studied for their potential as anticancer agents , particularly through the inhibition of carbonic anhydrase IX (CA IX). CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents . These compounds have shown significant inhibitory effects against cancer cell lines, such as breast cancer cells, at low micromolar concentrations, with high selectivity compared to normal cell lines .
Antimicrobial Properties
The same derivatives that show promise in cancer treatment have also been evaluated for their antimicrobial properties . By inhibiting CA IX, these compounds may also offer a new approach to combat microbial infections, particularly in strains that have developed resistance to conventional antibiotics .
Apoptosis Induction
Some benzenesulfonamide derivatives, such as compound 4e, have been found to induce apoptosis in cancer cell lines. For instance, 4e increased annexin V-FITC percent by 22-fold compared to control in MDA-MB-231 cell lines, indicating its potential to trigger programmed cell death in cancer cells .
Enzyme Inhibition
Beyond CA IX, these compounds have been shown to inhibit other enzymes, offering a broader range of potential therapeutic applications. For example, certain derivatives have demonstrated remarkable selectivity for CA IX over carbonic anhydrase II, which could lead to more targeted therapies .
Kinase Inhibition for GBM Treatment
Glioblastoma (GBM) is another area where benzenesulfonamide analogs have been identified as potential treatments. These compounds have been recognized as kinase inhibitors with promising anticancer properties, particularly in TrkA overexpressing cells . Their mode of interaction with TrkA has been predicted by docking and structural analysis, providing insights into their mechanism of action .
Pharmacoprofiling and Drug Development
Pharmacoprofiling of benzenesulfonamide analogs has been performed to calculate their drug likeness property. This includes ADMET profiling and the development of appropriate QSAR models for studying structure–activity relationships. Such profiling is crucial for the development of these compounds as viable pharmaceutical drugs .
Mécanisme D'action
Target of Action
The primary target of this compound is Carbonic Anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and a proton . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .
Biochemical Pathways
The inhibition of CA IX affects the pH regulation in tumor cells, disrupting their metabolism . This disruption can lead to cell death, thereby inhibiting tumor growth .
Result of Action
The inhibition of CA IX by this compound leads to a significant increase in the annexin V-FITC percent, indicating the induction of apoptosis in MDA-MB-231 cells . This suggests that the compound has a potent anti-proliferative effect on tumor cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the compound’s effectiveness . .
Orientations Futures
Given the potential applications of benzenesulfonamide derivatives in medicinal chemistry, future research could focus on further exploring their biological activities and optimizing their properties for specific applications . This could include studies on their synthesis, mechanism of action, and safety profile.
Propriétés
IUPAC Name |
(NE)-N-[(5E)-5-(dimethylaminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-17-13(18)12(10-16(2)3)21-14(17)15-22(19,20)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10+,15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKZMUGMNLRVRH-CXQIITPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CN(C)C)SC1=NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C\N(C)C)/S/C1=N/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)


![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)


![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)
